molecular formula C16H13ClFN5O2 B2738956 2-(4-chlorophenyl)-N-(2-(4-fluorophenoxy)ethyl)-2H-tetrazole-5-carboxamide CAS No. 1396843-96-1

2-(4-chlorophenyl)-N-(2-(4-fluorophenoxy)ethyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2738956
CAS No.: 1396843-96-1
M. Wt: 361.76
InChI Key: OQZGZLHGNFXPAG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-(4-fluorophenoxy)ethyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a tetrazole ring, which is known for its stability and biological activity

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O2/c17-11-1-5-13(6-2-11)23-21-15(20-22-23)16(24)19-9-10-25-14-7-3-12(18)4-8-14/h1-8H,9-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZGZLHGNFXPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NCCOC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-(4-fluorophenoxy)ethyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: This step involves the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions to form the tetrazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with an amine or other nucleophile.

    Attachment of the Fluorophenoxyethyl Group: This step involves the reaction of a fluorophenol derivative with an appropriate alkylating agent to form the fluorophenoxyethyl group, which is then coupled to the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-(4-fluorophenoxy)ethyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its tetrazole ring, which is known for enhancing biological activity. The presence of the chlorophenyl and fluorophenoxy groups contributes to its pharmacological properties. The molecular formula is C17H17ClFN4O2C_{17}H_{17ClFN_4O_2} with a molecular weight of approximately 364.8 g/mol.

Antimicrobial Properties

Research has indicated that tetrazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains, demonstrating promising results:

  • Minimum Inhibitory Concentrations (MICs) : Studies have shown that derivatives similar to this compound have MIC values ranging from 0.25 to 16 µg/mL against standard bacterial strains, outperforming traditional antibiotics such as Ciprofloxacin in some cases .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8-16
Escherichia coli4-16
Clinical isolates2-8

Anti-inflammatory Activity

The tetrazole moiety has been linked to anti-inflammatory effects. Compounds containing this structure have shown potential in inhibiting inflammatory mediators, which could be beneficial for treating conditions like arthritis and other inflammatory diseases .

Anticancer Research

Recent studies suggest that tetrazole derivatives can inhibit cancer cell proliferation. The compound's structural features may enable it to interact with specific molecular targets involved in cancer progression. For instance, certain tetrazoles have been reported to inhibit DNA gyrase and topoisomerase IV, enzymes critical for DNA replication in cancer cells .

Synthetic Approaches

The synthesis of this compound typically involves the reaction of appropriate aryl amines with tetrazole precursors under controlled conditions. Various synthetic routes have been developed to enhance yield and purity, including microwave-assisted synthesis which significantly reduces reaction times .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several tetrazole derivatives, including the compound of interest. The results indicated that it exhibited superior activity against resistant strains of bacteria compared to existing antibiotics, highlighting its potential as a new therapeutic agent .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of tetrazole compounds demonstrated that they could reduce cytokine production in vitro. This study provided insights into the mechanism by which these compounds exert their effects, paving the way for further development as anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-(4-fluorophenoxy)ethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
  • 1-chloro-4-(4-chlorophenoxy)benzene
  • 2-(4-fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

Uniqueness

Compared to similar compounds, 2-(4-chlorophenyl)-N-(2-(4-fluorophenoxy)ethyl)-2H-tetrazole-5-carboxamide stands out due to its unique combination of chlorophenyl and fluorophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-(4-fluorophenoxy)ethyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine and 4-fluorophenol derivatives under controlled conditions. The resulting product can be characterized using various analytical techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Biological Activity

The biological activity of 2-(4-chlorophenyl)-N-(2-(4-fluorophenoxy)ethyl)-2H-tetrazole-5-carboxamide has been evaluated in several studies, focusing on its antimicrobial, antiallergic, and potential anticancer properties.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various tetrazole compounds and their screening against bacterial strains. The compound demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL depending on the strain tested .

Antiallergic Activity

Another critical aspect of this compound's biological profile is its antiallergic activity. In a passive cutaneous anaphylaxis (PCA) test conducted on rats, the compound showed a significant reduction in allergic reactions at doses as low as 0.16 mg/kg, indicating a potency much higher than traditional antiallergic agents like disodium cromoglycate . The structure-activity relationship analysis revealed that the presence of the tetrazole ring is essential for this activity.

Anticancer Potential

Emerging studies suggest that tetrazole derivatives may also exhibit anticancer properties. For example, molecular docking studies have indicated that this compound interacts with key proteins involved in cancer cell proliferation and survival pathways. The IC50 values obtained from cytotoxicity assays against various cancer cell lines were promising, suggesting further investigation into its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-(4-chlorophenyl)-N-(2-(4-fluorophenoxy)ethyl)-2H-tetrazole-5-carboxamide is crucial for optimizing its biological activity. Key observations include:

  • Chlorine and Fluorine Substituents : The presence of halogen atoms such as chlorine and fluorine enhances lipophilicity and may improve binding affinity to biological targets.
  • Tetrazole Ring : The tetrazole moiety is critical for both antimicrobial and antiallergic activities. Modifications to this ring can significantly alter potency.
Structural FeatureImpact on Activity
Chloro group Increases lipophilicity
Fluoro group Enhances binding affinity
Tetrazole moiety Essential for biological activity

Case Studies

  • Antimicrobial Screening : A study synthesized a series of tetrazole derivatives similar to the compound in focus and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial properties .
  • Antiallergic Evaluation : In a comparative study, various tetrazole derivatives were tested for their antiallergic effects using the PCA model. The compound demonstrated superior efficacy compared to standard treatments, suggesting its potential as a therapeutic agent for allergic conditions .
  • Cytotoxicity Studies : In vitro assays against different cancer cell lines revealed that modifications to the phenyl rings significantly influenced cytotoxicity levels, with some derivatives showing IC50 values lower than those of established chemotherapeutics .

Q & A

Q. What are the recommended synthetic routes for 2-(4-chlorophenyl)-N-(2-(4-fluorophenoxy)ethyl)-2H-tetrazole-5-carboxamide, and what critical reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step processes, including:

  • Step 1: Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions.
  • Step 2: Coupling the tetrazole core with a 4-chlorophenyl group using Suzuki-Miyaura cross-coupling or nucleophilic substitution.
  • Step 3: Introducing the 2-(4-fluorophenoxy)ethylamine side chain via amide bond formation, often using carbodiimide coupling agents (e.g., EDC/HOBt).

Critical Parameters:

  • Temperature Control: Exothermic reactions (e.g., cycloaddition) require precise cooling to avoid side products.
  • Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling must be optimized to minimize residual metal contamination.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures purity .

Q. How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., aromatic protons for chlorophenyl/fluorophenoxy groups) and amide bond formation.
    • 19F NMR: Verify fluorophenoxy group integrity (δ ~ -115 to -125 ppm).
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ calculated for C₁₆H₁₂ClFN₅O₂).
  • Infrared Spectroscopy (IR): Identify key functional groups (e.g., tetrazole ring ~1450 cm⁻¹, amide C=O ~1650 cm⁻¹).
  • HPLC-PDA: Assess purity (>95% by area under the curve) using C18 columns and acetonitrile/water mobile phases .

Q. What initial biological screening approaches are appropriate for evaluating this compound’s therapeutic potential?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assays).
    • Cytotoxicity: Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations.
  • Binding Studies:
    • Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka, kd) to targets like COX-1/2 or EGFR.
    • Molecular Docking: Use AutoDock Vina to predict binding modes to active sites (e.g., tetrazole coordination to Mg²⁺ in kinases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models (e.g., cell-based vs. enzymatic assays)?

Methodological Answer:

  • Orthogonal Validation: Combine SPR (binding affinity) with cellular thermal shift assays (CETSA) to confirm target engagement in live cells.
  • Off-Target Profiling: Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.
  • Metabolic Stability: Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising target affinity?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility. Validate via hydrolysis studies in simulated gastric fluid.
  • LogP Optimization: Use substituent effects (e.g., replacing chlorophenyl with trifluoromethyl) to balance hydrophobicity (target: LogP 2–3).
  • Salt Formation: Improve bioavailability by preparing hydrochloride or sodium salts, confirmed by X-ray crystallography .

Q. What computational methods are suitable for elucidating the compound’s mechanism of action at atomic resolution?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100 ns trajectories (AMBER/CHARMM force fields) to identify stable binding poses.
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Analyze electronic interactions (e.g., tetrazole’s aromaticity in catalytic sites) using Gaussian08.
  • Free Energy Perturbation (FEP): Predict binding affinity changes for analogs via alchemical transformations .

Q. How can researchers address discrepancies in synthetic yields when scaling up from milligram to gram quantities?

Methodological Answer:

  • Reaction Calorimetry: Monitor exothermicity to avoid thermal runaway during azide cycloaddition.
  • Flow Chemistry: Implement continuous-flow systems for precise control of reaction time/temperature in coupling steps.
  • Design of Experiments (DoE): Use factorial designs (e.g., Minitab) to optimize solvent ratios (e.g., DMF vs. THF) and catalyst loadings .

Q. What experimental frameworks enable comparative studies between this compound and structural analogs (e.g., triazole vs. tetrazole cores)?

Methodological Answer:

  • SAR Tables: Tabulate IC₅₀ values for analogs with systematic substitutions (e.g., Table 1).
Compound IDCore StructureR₁ (Phenyl)R₂ (Side Chain)IC₅₀ (nM)
1Tetrazole4-Cl4-Fluorophenoxy12 ± 1.2
2Triazole4-Cl4-Fluorophenoxy45 ± 3.8
  • Free-Wilson Analysis: Quantify contributions of substituents to activity using regression models .

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